Cas no 105029-41-2 (Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)-)
![Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)- structure](https://es.kuujia.com/scimg/cas/105029-41-2x500.png)
105029-41-2 structure
Nombre del producto:Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)-
Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)- Propiedades químicas y físicas
Nombre e identificación
-
- Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)-
- argiopine
- Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]ami
- Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-...
- N-[5-[3-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
- N~1~-[5-({3-[(3-{[N~5~-(diaminomethylidene)-L-ornithyl]amino}propyl)amino]propyl}amino)pentyl]-N~2~-[(2,4-dihydroxyphenyl)acetyl]-L-aspartamide
- argiotoxin
- Argiotoxin636
- GTPL4138
- Butanediamide, N1-(16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl)-2-(((2,4-dihydroxyphenyl)acetyl)amino)-, (S-(R*,R*))-
- argiotoxin 636
- AR 636
- 108687-79-2
- N~1~-{5-[(3-{[3-(L-arginylamino)propyl]amino}propyl)amino]pentyl}-N~2~-[(2,4-dihydroxyphenyl)acetyl]-L-aspartamide
- (2S)-N-(5-{[3-({3-[(2S)-2-amino-5-[(diaminomethylidene)amino]pentanamido]propyl}amino)propyl]amino}pentyl)-2-[2-(2,4-dihydroxyphenyl)acetamido]butanediamide
- 105029-41-2
- CHEMBL1098240
- DTXSID60909308
- AR636
- N~1~-(16,21-Diamino-15-hydroxy-21-imino-6,10,14,20-tetraazahenicos-14-en-1-yl)-2-{[2-(2,4-dihydroxyphenyl)-1-hydroxyethylidene]amino}butanediimidic acid
- (S-(R*,R*))-N1-(16,21-Diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl)-2-(((2,4-dihydroxyphenyl)acetyl)amino)butanediamide
- Q20888492
- Argiotoxin-636
- CHEBI:34541
- ArgTX-636
- Argiopin
- AR-636
- (2S)-N-[5-[3-[3-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
- LU7
- (2S)-N-[5-[3-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
- BDBM50316373
- SCHEMBL17014644
-
- Renchi: 1S/C29H52N10O6/c30-22(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)23(19-25(31)42)39-26(43)17-20-8-9-21(40)18-24(20)41/h8-9,18,22-23,34-35,40-41H,1-7,10-17,19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38)/t22-,23-/m0/s1
- Clave inchi: FTNICLJXPYLDAH-GOTSBHOMSA-N
- Sonrisas: O=C([C@H](CC(N)=O)NC(CC1C=CC(=CC=1O)O)=O)NCCCCCNCCCNCCCNC([C@H](CCC/N=C(\N)/N)N)=O
Atributos calculados
- Calidad precisa: 636.40756
- Masa isotópica única: 636.407129
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 11
- Recuento de receptores de enlace de hidrógeno: 10
- Recuento de átomos pesados: 45
- Cuenta de enlace giratorio: 25
- Complejidad: 905
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 285
- Xlogp3: -2.8
Propiedades experimentales
- Denso: 1.35
- Punto de ebullición: °Cat760mmHg
- Punto de inflamación: °C
- índice de refracción: 1.62
- PSA: 282.83
- Logp: 4.29680
Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)- Literatura relevante
-
1. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivityYuji Kazuta,Ryuichi Tsujita,Shigeo Uchino,Noriko Kamiyama,Daisuke Mochizuki,Kanako Yamashita,Yutaka Ohmori,Akitake Yamashita,Tamotsu Yamamoto,Shinich Kohsaka,Akira Matsuda,Satoshi Shuto J. Chem. Soc. Perkin Trans. 1 2002 1199
-
Roberto G. S. Berlinck,Stelamar Romminger Nat. Prod. Rep. 2016 33 456
-
Dan-Bi Sung,Jong Seok Lee RSC Med. Chem. 2023 14 412
-
Michael North Contemp. Org. Synth. 1996 3 323
-
Toshiyuki Kowada,Hiroki Maeda,Kazuya Kikuchi Chem. Soc. Rev. 2015 44 4953
105029-41-2 (Butanediamide,N1-[(16S)-16,21-diamino-21-imino-15-oxo-6,10,14,20-tetraazaheneicos-1-yl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]-,(2S)-) Productos relacionados
- 1448030-96-3(3-methanesulfonyl-N-(2-phenylethyl)pyrrolidine-1-carboxamide)
- 866133-36-0(2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid)
- 1082453-55-1(2-Cyclobutylpropanoic acid)
- 10113-38-9(Formamide,N-(2-bromophenyl)-)
- 1245814-52-1(N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide)
- 2013518-44-8(5-amino-1-(2-methoxybutyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1806485-45-9(4-Ethyl-3-(2-oxopropyl)mandelic acid)
- 1087784-75-5(3-(7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid)
- 1346598-01-3(5-Hydroxy-4-(methoxycarbonyl)amino-pentanoic Acid Ethyl Ester)
- 1213669-70-5((1S)-2-METHYL-1-(3-METHYL(2-PYRIDYL))PROPYLAMINE)
Proveedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Baoji Haoxiang Bio-technology Co.Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote
